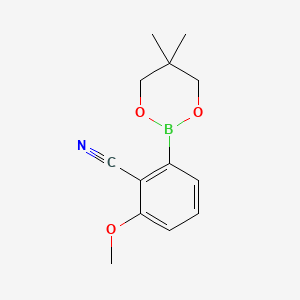

6-méthoxy-2-(5,5-diméthyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Vue d'ensemble

Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile is a useful research compound. Its molecular formula is C13H16BNO3 and its molecular weight is 245.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la lipase hormono-sensible

Ce composé est un dérivé d'ester d'acide boronique connu pour inhiber la lipase hormono-sensible (HSL), qui joue un rôle crucial dans l'hydrolyse des triglycérides stockés, libérant des acides gras libres et du glycérol . La recherche impliquant ce composé peut conduire à une meilleure compréhension du métabolisme des lipides et de ses troubles associés, tels que l'obésité et le diabète.

Études du mécanisme enzymatique

La structure de ce composé lui permet d'interagir avec diverses enzymes, ce qui le rend précieux pour l'étude des mécanismes enzymatiques. Il peut aider à élucider le rôle des enzymes dans différentes voies biochimiques et leur régulation .

Analyse des interactions protéiques

En raison de sa capacité à se lier aux protéines, ce composé est utilisé dans l'étude des interactions protéiques. Ceci est essentiel pour comprendre la fonction des protéines dans les processus cellulaires et peut contribuer au développement de nouveaux agents thérapeutiques .

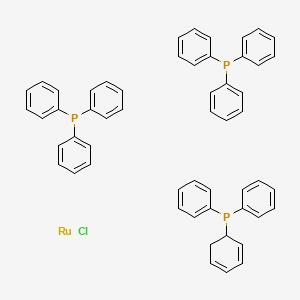

Réactions de couplage croisé de Suzuki-Miyaura

Il sert de réactif dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont largement utilisées dans la synthèse de composés organiques complexes, notamment les produits pharmaceutiques et les polymères . Cette réaction est essentielle dans le domaine de la chimie organique pour construire des liaisons carbone-carbone.

Découverte et développement de médicaments

Les propriétés uniques de ce composé en font un candidat pour la découverte de médicaments, en particulier pour identifier de nouvelles molécules capables d'interagir avec des cibles biologiques. Il peut être utilisé dans la synthèse de candidats médicaments potentiels .

Applications en science des matériaux

En science des matériaux, ce composé peut être utilisé pour modifier les propriétés de surface des matériaux ou pour créer de nouveaux matériaux présentant des caractéristiques spécifiques, telles qu'une durabilité accrue ou une conductivité électrique améliorée .

Chimie analytique

En tant que composé standard ou de référence, il peut être utilisé en chimie analytique pour développer de nouvelles méthodes de détection et de quantification des composés, ce qui est crucial pour le contrôle de la qualité dans diverses industries .

Études biologiques

Ce composé est utilisé dans les études biologiques pour étudier les voies de signalisation cellulaire et l'impact des petites molécules sur les fonctions cellulaires. Il peut fournir des informations sur les bases moléculaires des maladies et les effets des médicaments au niveau cellulaire .

Mécanisme D'action

Target of Action

The primary target of the compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile, also known as 2-CYANO-3-METHOXYPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER, is Hormone-Sensitive Lipase (HSL) . HSL is an enzyme that plays a crucial role in the breakdown of stored fats (lipolysis) within cells.

Mode of Action

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile interacts with its target, HSL, by inhibiting its activity . This inhibition prevents HSL from breaking down stored fats, thereby affecting lipid metabolism within the cell.

Biochemical Pathways

The inhibition of HSL by 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile impacts the lipid metabolism pathway . HSL is responsible for the hydrolysis of triacylglycerol, a type of fat stored in cells. When HSL is inhibited, the breakdown of these stored fats is reduced, leading to changes in the levels of lipids within the cell.

Result of Action

The molecular and cellular effects of the action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile involve changes in lipid metabolism due to the inhibition of HSL . This can lead to an accumulation of stored fats within cells, potentially impacting cellular functions that depend on lipid metabolism.

Propriétés

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-5-4-6-12(16-3)10(11)7-15/h4-6H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLUOIPQHDWWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470628 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883899-02-3 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

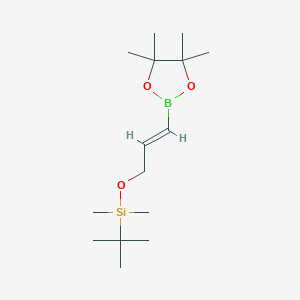

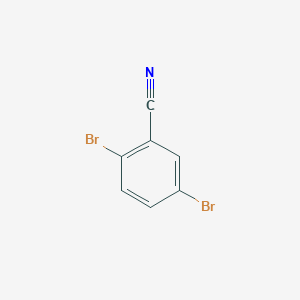

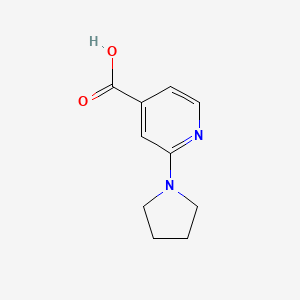

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)